molecular formula H5NdO5P B3241908 Neodymium(III) phosphate hydrate (REO) CAS No. 14913-17-8

Neodymium(III) phosphate hydrate (REO)

Cat. No. B3241908
CAS RN: 14913-17-8
M. Wt: 260.25 g/mol
InChI Key: DVCGJGNZLQAMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neodymium(III) phosphate hydrate is an inorganic compound with the chemical formula NdPO4•xH2O . It is a moderately water-soluble crystalline Neodymium(III) source that decomposes to Neodymium(III) oxide on heating .


Synthesis Analysis

Neodymium(III) phosphate hemihydrate can be obtained by the reaction of neodymium(III) chloride and phosphoric acid: NdCl3 + H3PO4 → NdPO4 + 3 HCl . Its anhydrous form can be obtained by the reaction of silicon pyrophosphate (SiP2O7) and neodymium(III) fluoride .


Molecular Structure Analysis

The compound formula for Neodymium(III) Phosphate Hydrate is H2NdO5P . The exact mass is 254.87171 g/mol .


Chemical Reactions Analysis

Neodymium(III) phosphate reacts with calcium pyrophosphate to obtain Ca9Nd(PO4)7 .


Physical And Chemical Properties Analysis

Neodymium(III) Phosphate Hydrate appears as powder or chunks . The molar mass is 239.212 g/mol . The solubility in water is not specified .

Safety And Hazards

Neodymium(III) Phosphate Hydrate is associated with hazard statements H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

neodymium;phosphoric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Nd.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCGJGNZLQAMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OP(=O)(O)O.[Nd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NdO5P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neodymium(III) phosphate hydrate (REO)

CAS RN

14913-17-8
Record name Phosphoric acid, neodymium(3+) salt (1:1), hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14913-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neodymium(III) phosphate hydrate (REO)
Reactant of Route 2
Neodymium(III) phosphate hydrate (REO)
Reactant of Route 3
Neodymium(III) phosphate hydrate (REO)
Reactant of Route 4
Neodymium(III) phosphate hydrate (REO)
Reactant of Route 5
Neodymium(III) phosphate hydrate (REO)
Reactant of Route 6
Neodymium(III) phosphate hydrate (REO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.